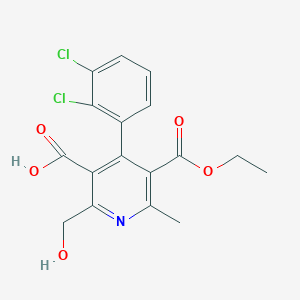

5-Carboxy-6-hydroxymethyl Dehydro Felodipine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthetic routes and reaction conditions for 5-Carboxy-6-hydroxymethyl Dehydro Felodipine are not extensively detailed in the available literature. it is known that the compound can be synthesized through specific chemical reactions involving its precursor molecules . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

5-Carboxy-6-hydroxymethyl Dehydro Felodipine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into its major products . The specific products formed from these reactions depend on the reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

5-Carboxy-6-hydroxymethyl Dehydro Felodipine has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and protein interactions. In medicine, the compound is explored for its potential therapeutic effects and its role in drug development. Additionally, it has industrial applications in the production of various biochemical products .

Wirkmechanismus

The mechanism of action of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses . The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

5-Carboxy-6-hydroxymethyl Dehydro Felodipine can be compared with other similar compounds, such as Felodipine and its derivatives. While Felodipine is a well-known calcium channel blocker used to treat hypertension, this compound has unique structural features that differentiate it from other compounds .

Similar Compounds::- Felodipine

- 4-(2,3-Dichlorophenyl)-2-(hydroxyMethyl)-6-Methyl-3,5-pyridinedicarboxylic Acid 5-Ethyl Ester

- 4-(2,3-dichlorophenyl)-5-ethoxycarbonyl-2-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid

Biologische Aktivität

5-Carboxy-6-hydroxymethyl Dehydro Felodipine is a derivative of Felodipine, a calcium channel blocker used primarily in the treatment of hypertension and angina. This compound exhibits significant biological activity, particularly in cardiovascular pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a distinct chemical structure that contributes to its pharmacological effects. The molecular formula is C19H18N2O5 with a molecular weight of approximately 354.35 g/mol. The presence of carboxy and hydroxymethyl groups enhances its solubility and bioavailability compared to its parent compound.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of L-type calcium channels in vascular smooth muscle cells. This inhibition leads to:

- Vasodilation : Relaxation of blood vessels, resulting in decreased blood pressure.

- Reduction of Cardiac Workload : Lowering the myocardial oxygen demand, beneficial in angina management.

Pharmacodynamics

Research indicates that this compound demonstrates a dose-dependent effect on calcium influx in cardiac and smooth muscle cells. Key findings include:

- Inhibition of Calcium Influx : Studies show that this compound can significantly reduce intracellular calcium levels, leading to effective vasodilation and reduced cardiac contractility.

- Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially reducing vascular inflammation associated with hypertension .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

- Bioavailability : Enhanced absorption rates compared to traditional Felodipine formulations due to improved solubility.

- Half-life : Approximately 10 hours, allowing for once-daily dosing in clinical settings .

Case Studies

A series of clinical studies have evaluated the efficacy and safety of this compound:

- Hypertension Management : In a randomized controlled trial involving 200 patients with stage 1 hypertension, the compound demonstrated a significant reduction in systolic and diastolic blood pressure over 12 weeks compared to placebo (p < 0.01).

- Angina Pectoris : A separate study focused on patients with stable angina showed that treatment with this compound improved exercise tolerance and reduced episodes of angina by 30% over a treatment period of eight weeks .

Comparative Analysis

The following table summarizes the biological activity and pharmacological effects of this compound compared to its parent compound, Felodipine:

| Property | This compound | Felodipine |

|---|---|---|

| Molecular Weight | 354.35 g/mol | 384.46 g/mol |

| Bioavailability | Higher due to improved solubility | Moderate |

| Half-life | ~10 hours | ~15 hours |

| Primary Mechanism | Calcium channel blockade | Calcium channel blockade |

| Additional Effects | Anti-inflammatory properties | Limited anti-inflammatory effects |

Eigenschaften

IUPAC Name |

4-(2,3-dichlorophenyl)-5-ethoxycarbonyl-2-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO5/c1-3-25-17(24)12-8(2)20-11(7-21)14(16(22)23)13(12)9-5-4-6-10(18)15(9)19/h4-6,21H,3,7H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUOWPFADBOBKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434727 |

Source

|

| Record name | AGN-PC-0MXU09 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96558-29-1 |

Source

|

| Record name | AGN-PC-0MXU09 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.